Cas no 1016746-08-9 (2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid)
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 2-[[(4-bromophenyl)methyl]thio]-
- 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
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- Inchi: 1S/C13H10BrNO2S/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17)
- InChI Key: CXLHGQGBIGZCPK-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(Br)C=C2)=NC=CC=C1C(O)=O
Computed Properties
- Exact Mass: 322.96156g/mol
- Monoisotopic Mass: 322.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 324.19g/mol
- XLogP3: 3.4
- Topological Polar Surface Area: 75.5Ų
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | RQB74608-100 mg |
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 100MG |
$128.00 | 2023-01-02 | ||
| Biosynth | RQB74608-250 mg |
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 250MG |
$242.50 | 2023-01-02 | ||
| Biosynth | RQB74608-500 mg |
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 500MG |
$385.00 | 2023-01-02 | ||
| Biosynth | RQB74608-1000 mg |
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 1g |
$620.00 | 2023-01-02 | ||
| Biosynth | RQB74608-5000 mg |
2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 5g |
$2,000.00 | 2023-01-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319187-50mg |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 95% | 50mg |
¥1047 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319187-100mg |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 95% | 100mg |
¥1442 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319187-250mg |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 95% | 250mg |
¥2246 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319187-500mg |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 95% | 500mg |
¥4071 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319187-1g |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid |
1016746-08-9 | 95% | 1g |
¥4511 | 2023-04-17 |
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Introduction to 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1016746-08-9)
2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1016746-08-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyridine core appended with a sulfanyl group and a 4-bromophenylmethyl side chain, exhibits a unique structural configuration that makes it a promising candidate for various biochemical applications. The presence of both bromine and sulfur functionalities enhances its reactivity, making it an invaluable intermediate in the synthesis of more complex molecules.
The pyridine-3-carboxylic acid moiety is particularly noteworthy due to its role as a bioisostere for carboxylic acids in biological systems. Pyridine derivatives are widely recognized for their ability to interact with biological targets, including enzymes and receptors, often with high specificity and affinity. This property has made pyridine-based compounds indispensable in drug discovery and development. The introduction of a sulfanyl group at the 2-position of the pyridine ring further modulates the electronic and steric properties of the molecule, potentially enhancing its binding interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with remarkable accuracy. Studies utilizing molecular docking simulations have shown that 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can effectively bind to various protein targets, including kinases and transcription factors, which are critical in numerous disease pathways. The bromine substituent at the phenyl ring enhances electrophilicity, making it an attractive scaffold for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The carboxylic acid functionality at the 3-position of the pyridine ring provides a versatile handle for further derivatization. This group can be readily converted into esters, amides, or other bioactive moieties, expanding the synthetic possibilities of this compound. For instance, recent research has demonstrated the utility of this compound in the synthesis of novel kinase inhibitors, where the carboxylic acid group serves as a linker between the pyridine core and additional pharmacophoric elements.
In addition to its potential as an intermediate in drug synthesis, 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has been explored in material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have shown promise in catalytic applications and as sensors for metal ions in environmental monitoring.
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route involves the bromination of 4-methylphenylboronic acid followed by Suzuki-Miyaura coupling with 2-pyridinecarboxyaldehyde. Subsequent sulfanylation using phosphorus pentasulfide or thiourea derivatives yields the desired product. Recent improvements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity while minimizing waste.
The pharmacological potential of 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has been extensively studied in recent years. Preclinical data suggest that this compound exhibits inhibitory activity against several kinases involved in cancer pathways, such as EGFR and VEGFR. The sulfanyl group appears to play a crucial role in modulating binding affinity by interacting with specific residues in the kinase active site. Additionally, studies have shown that modifications to the phenyl ring can further enhance potency and selectivity.
One particularly exciting application of this compound is in the development of targeted therapies for neurological disorders. Research indicates that pyridine-based scaffolds can cross the blood-brain barrier and interact with central nervous system (CNS) targets. The unique structural features of 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid make it an attractive candidate for designing novel neuroprotective agents and antipsychotic drugs.
The environmental impact of synthesizing and using 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is also an area of growing interest. Efforts are underway to develop greener synthetic routes that minimize hazardous waste and reduce energy consumption. Catalytic methods using transition metals such as palladium and copper have been particularly effective in achieving high yields while adhering to sustainable chemistry principles.
In conclusion, 2-{[(4-bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1016746-08-9) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an excellent scaffold for drug discovery, material science innovations, and environmental monitoring technologies. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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